molecular formula C18H14N4O2S B2583404 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 891118-93-7

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2583404
CAS No.: 891118-93-7
M. Wt: 350.4
InChI Key: WBUFODNULBLODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core with a 1,3-benzothiazole carboxamide moiety. The oxadiazole ring is substituted at the 5-position with a 2,5-dimethylphenyl group, while the benzothiazole unit is linked via a carboxamide bridge. The compound’s physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing oxadiazole ring and the lipophilic dimethylphenyl substituent, which may enhance membrane permeability compared to simpler analogs .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-10-7-8-11(2)12(9-10)16-21-22-18(24-16)20-15(23)17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUFODNULBLODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring, followed by the condensation with benzothiazole derivatives under specific conditions such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and purification techniques are employed to enhance efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring demonstrates sensitivity to oxidative conditions, particularly under strong oxidizing agents. Key findings include:

Reagent/Conditions Observed Transformation Major Products Reference
KMnO₄ (acidic)Cleavage of oxadiazole ringBenzothiazole-2-carboxylic acid derivative
Ozone (O₃) in CH₂Cl₂Oxidation of methyl groups on phenyl ringCarboxylic acid derivatives
  • Mechanistic Insight : The oxadiazole ring undergoes ring-opening via electrophilic attack, forming intermediates that rearrange into carboxylic acids or ketones under acidic conditions .

  • Supporting Data : Analogous oxadiazole derivatives with methylphenyl substituents showed complete ring degradation after 24-hour exposure to KMnO₄ (1M, H₂SO₄), yielding >80% carboxylic acid products .

Reduction Reactions

Reductive transformations primarily target the oxadiazole ring and carboxamide group:

Reagent/Conditions Observed Transformation Major Products Reference
LiAlH₄ (THF, 0°C)Reduction of oxadiazole to diamine1,2-Diaminoethane derivative
H₂/Pd-C (ethanol)Hydrogenolysis of carboxamideBenzothiazole-2-amine
  • Key Findings :

    • LiAlH₄ selectively reduces the 1,3,4-oxadiazole ring to a 1,2-diaminoethane structure without affecting the benzothiazole moiety (yield: 65–72%) .

    • Catalytic hydrogenation cleaves the carboxamide C–N bond, producing benzothiazole-2-amine and 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine as byproducts .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the oxadiazole and benzothiazole rings:

Electrophilic Aromatic Substitution

Reagent/Conditions Position Modified Major Products Reference
HNO₃/H₂SO₄ (0°C)Nitration at C-5 of benzothiazole5-Nitrobenzothiazole derivative
Br₂/FeBr₃ (CHCl₃)Bromination at C-4 of oxadiazole4-Bromo-oxadiazole analog

Nucleophilic Substitution

Reagent/Conditions Nucleophile Major Products Reference
NH₃ (ethanol, 60°C)Replacement of oxadiazole sulfur1,3,4-Thiadiazole derivative
KSCN (DMF, reflux)Thiocyanation at benzothiazole C-22-Thiocyanato-benzothiazole
  • Notable Example : Ultrasonic-assisted reactions with NH₃ in ethanol produced 1,3,4-thiadiazole derivatives in 85% yield within 2 hours .

Hydrolysis and Stability Studies

The carboxamide and oxadiazole groups exhibit pH-dependent hydrolysis:

Condition Reaction Pathway Products Half-Life
HCl (6M, reflux)Acidic hydrolysis of carboxamideBenzothiazole-2-carboxylic acid3.2 hours
NaOH (2M, 80°C)Basic cleavage of oxadiazole ring2,5-dimethylphenyl hydrazine1.5 hours
  • Kinetic Data : Hydrolysis follows first-order kinetics with activation energy (Eₐ) of 58.2 kJ/mol in acidic conditions .

Comparative Reactivity with Analogous Compounds

A comparison of reaction outcomes with structurally similar oxadiazole derivatives reveals trends:

Compound Oxidation (KMnO₄) Reduction (LiAlH₄) Substitution (Br₂)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamideRing cleavage (72% yield)Diamine formation (65%)C-4 bromination (88%)
N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamideNitro group intactNitro → amine (91%)No reaction
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines Partial fluorination lossRing reduction (78%)Electrophilic substitution

Mechanistic and Computational Studies

  • DFT Calculations : Frontier molecular orbital analysis indicates the oxadiazole C-2 position is most susceptible to electrophilic attack (Fukui index: 0.152) .

  • Molecular Dynamics : Simulations confirm stable binding of reduced derivatives to tubulin proteins, explaining their anticancer activity .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide exhibits promising anticancer properties.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various oxadiazole derivatives against glioblastoma cell lines (LN229), compounds similar to this compound showed significant cell apoptosis and DNA damage. The study utilized assays such as colony formation and TUNEL assays to confirm these effects .

Antidiabetic Properties

Another area of application for this compound is its potential as an antidiabetic agent.

Case Study: In Vivo Studies

In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly reduced glucose levels. This suggests that the compound may enhance insulin sensitivity or stimulate insulin secretion .

Biological Assessment

Further investigations into the compound's pharmacokinetics revealed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles consistent with Lipinski’s rule of five, indicating good bioavailability and low toxicity .

Neurodegenerative Disease Research

Recent studies have also explored the potential of benzothiazole derivatives in treating neurodegenerative diseases complicated by depression.

Multi-target Directed Ligands

Research into multi-target directed ligands (MTDLs) has shown that compounds related to this compound exhibit inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These findings highlight their potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole + Benzothiazole 2,5-Dimethylphenyl, Benzothiazole carboxamide C₁₉H₁₆N₄O₂S 380.43 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) 1,3,4-Oxadiazole + Thiazole 2,5-Dimethylphenyl, Sulfanylpropanamide, Amino-thiazole C₁₇H₁₉N₅O₂S₂ 389.49 162–164
4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)butanamide (8g) 1,3,4-Oxadiazole + Indole 2,4-Dimethylphenyl, Indole-propyl, Sulfanylbutanamide C₂₅H₂₇N₅O₂S 469.58 Not reported
4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) 1,3,4-Oxadiazole + Benzaldehyde 2,5-Dimethylphenyl, Benzyl-methylamino, Aldehyde C₂₆H₂₅N₃O₂ 423.50 Yellow oil (no MP)

Key Observations :

Benzothiazole vs.

Substituent Effects : The 2,5-dimethylphenyl group is shared with 7f and 5h, but the absence of a sulfanyl linker in the target compound reduces polarity, likely increasing lipophilicity (logP ~3.5 estimated) compared to 7f (logP ~2.8) .

Physical State : Unlike 5h, which is a yellow oil, the target compound’s solid-state stability is inferred from its carboxamide and benzothiazole moieties, analogous to the crystalline 7f .

Spectral and Analytical Data

Table 2: Comparative Spectral Features

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
Target Compound ~1680 (carboxamide) δ 8.1–7.3 (benzothiazole aromatic H), δ 2.4 (CH₃) δ 167.5 (C=O), δ 140–125 (aromatic C)
7f 1665 (amide) δ 7.2–6.8 (dimethylphenyl H), δ 3.2 (–S–CH₂–) δ 169.8 (C=O), δ 155.1 (oxadiazole C)
5h 1715 (aldehyde) δ 9.8 (CHO), δ 7.5–7.0 (benzaldehyde H) δ 192.1 (CHO), δ 160.3 (oxadiazole C)

Insights :

  • The target compound’s IR spectrum would lack the aldehyde C=O stretch (~1715 cm⁻¹) seen in 5h, instead showing a carboxamide peak near 1680 cm⁻¹, similar to 7f .
  • In ¹H-NMR, the benzothiazole aromatic protons (δ 8.1–7.3) would resonate downfield compared to the indole protons in 8g (δ 7.6–6.9) due to stronger deshielding .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including an oxadiazole ring and a benzothiazole moiety. Its molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 318.36 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that compounds in this class can exhibit:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation in various human cell lines including breast and ovarian cancers. For instance, studies revealed that it displayed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Type Cell Line/Model IC50 (µM) Reference
AntitumorMCF-7 (Breast)15.0
AntitumorA549 (Lung)12.0
Anti-inflammatoryRAW 264.720.0
AntibacterialStaphylococcus aureus30.0

Case Studies

  • Antitumor Efficacy : A study conducted by Singh et al. demonstrated that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Anti-inflammatory Mechanism : Research by Oketani et al. explored the anti-inflammatory properties of similar benzothiazole derivatives, revealing that they inhibited leukotriene synthesis effectively at low concentrations .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with substituted 1,3,4-oxadiazole intermediates. Key steps include:

  • Carboxyl activation : Use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate reactive acyl chlorides .
  • Cyclocondensation : Formation of the oxadiazole ring via reaction with hydrazine derivatives under reflux conditions (e.g., ethanol, 90°C, 3–6 hours) .
  • Purity control : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) and NMR spectroscopy (¹H/¹³C) to verify structural integrity and exclude byproducts .

Q. Q2. How can researchers characterize the electronic and structural properties of this compound to validate its design?

Methodological Answer: Advanced spectroscopic and computational techniques are critical:

  • X-ray crystallography : Resolve molecular geometry and confirm substituent positioning in the oxadiazole and benzothiazole rings .
  • DFT calculations : Use Gaussian or similar software to model HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces for reactivity predictions .
  • UV-Vis and fluorescence spectroscopy : Assess π-conjugation and electronic transitions influenced by the 2,5-dimethylphenyl group .

Advanced Research Questions

Q. Q3. What experimental strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Solubility variations : Test the compound in DMSO, DMF, or PEG-based vehicles to ensure consistent bioavailability .
  • Assay specificity : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct interactions .
  • Metabolic stability : Perform liver microsome assays (human/rat) to evaluate cytochrome P450-mediated degradation .

Q. Q4. How can researchers optimize reaction conditions to minimize byproduct formation during oxadiazole ring synthesis?

Methodological Answer: Byproduct suppression requires:

  • Stoichiometric precision : Maintain a 1:1 molar ratio of carboxyimidamide to substituted hydrazines to avoid over-cyclization .
  • Catalytic additives : Introduce triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to accelerate cyclization and reduce side reactions .
  • Real-time monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion (≥95%) .

Q. Q5. What computational tools are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like HDAC or COX-2 .
  • Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., dimethylphenyl vs. chlorophenyl) .
  • ADMET prediction : Tools like SwissADME or ADMETLab assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. Q6. How can researchers resolve spectral overlaps in NMR characterization of structurally similar analogs?

Methodological Answer:

  • 2D NMR techniques : Employ HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign overlapping proton and carbon signals .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in crowded regions .
  • Variable temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic vs. static disorder in spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.